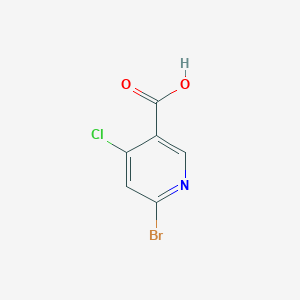

6-Bromo-4-chloronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVFYJPQFMTKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060808-92-5 | |

| Record name | 6-bromo-4-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Nicotinic Acids

An In-depth Technical Guide to 6-Bromo-4-chloronicotinic Acid (CAS: 1060808-92-5) for Drug Discovery Professionals

Halogenated nicotinic acid derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The strategic placement of halogen atoms provides synthetic handles for diversification through cross-coupling reactions, while also modulating the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. This compound is a prime example of such a strategic building block, offering a trifunctionalized platform for the construction of complex therapeutic agents. This guide provides a comprehensive overview of its synthesis, reactivity, and application, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature. A summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 1060808-92-5 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| IUPAC Name | 6-bromo-4-chloropyridine-3-carboxylic acid | [1] |

| Purity | Commercially available at ≥97% | [2] |

| Canonical SMILES | C1=C(C(=C(N=C1)Br)Cl)C(=O)O | [1] |

Synthesis: A Proposed Route from a Dihalogenated Precursor

While a specific, peer-reviewed, step-by-step synthesis for this compound is not extensively documented in readily available literature, a chemically sound and efficient route can be proposed based on well-established organometallic principles and analogous transformations. This proposed synthesis commences with the commercially available 2,5-dibromo-4-chloropyridine.

Caption: Proposed synthetic pathway for this compound.

Rationale Behind the Synthetic Strategy

This approach leverages the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the 5-position is more susceptible to Grignard formation with reagents like isopropylmagnesium chloride (i-PrMgCl) due to a combination of electronic and steric factors. This regioselectivity allows for the precise introduction of the carboxylic acid group at the desired position. The subsequent carboxylation with carbon dioxide is a classic and high-yielding method for the synthesis of carboxylic acids from Grignard reagents.[3][4][5]

Detailed Experimental Protocol (Proposed)

Materials and Equipment:

-

2,5-Dibromo-4-chloropyridine

-

Isopropylmagnesium chloride solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation: A solution of 2,5-dibromo-4-chloropyridine (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere. A solution of isopropylmagnesium chloride (1.1 eq) in THF is added dropwise, maintaining the internal temperature below -20 °C. The reaction mixture is stirred at -20 °C for 1-2 hours.

-

Carboxylation: The reaction mixture containing the freshly formed Grignard reagent is then slowly transferred via cannula to a vigorously stirred slurry of crushed dry ice in anhydrous THF at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white solid.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups.

Caption: Key reaction sites on this compound.

Application in Kinase Inhibitor Synthesis: Targeting IRAK-4

A prominent application of this versatile building block is in the synthesis of kinase inhibitors, which are a major class of targeted therapies for cancer and inflammatory diseases. Specifically, this compound has been identified as a key intermediate in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[6]

IRAK-4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune system.[6] Aberrant IRAK-4 activity is implicated in a range of inflammatory and autoimmune disorders, making it an attractive therapeutic target.

Patent literature, such as WO2017004133A1, describes compounds that inhibit IRAK activity, and the structures of these compounds strongly suggest a synthetic route utilizing this compound.[6] The general strategy involves an initial amide bond formation at the carboxylic acid position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) at one of the halogenated positions to introduce further molecular complexity and tune the compound's activity and selectivity.

Caption: A generalized workflow for the application of this compound in the synthesis of IRAK-4 inhibitor scaffolds.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Given the substitution pattern, these would likely appear as singlets.

-

¹³C NMR: The carbon spectrum will show six signals corresponding to the five carbons of the pyridine ring and the carboxyl carbon. The chemical shifts of the carbons bonded to the bromine, chlorine, and nitrogen atoms will be significantly affected by these electronegative atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- 1. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]

physicochemical properties of 6-Bromo-4-chloronicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloronicotinic acid

Abstract

This compound (CAS: 1060808-92-5) is a halogenated pyridine-3-carboxylic acid derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its structural features—a carboxylic acid for linkage, a pyridine core for hydrogen bonding, and precisely positioned halogen atoms for modulating electronic properties and providing vectors for further synthesis—make it particularly valuable. This guide provides a comprehensive analysis of its core physicochemical properties, theoretical spectroscopic profile, and its strategic application in drug discovery, with a focus on its role in the synthesis of targeted protein degraders. Standardized protocols for experimental verification of these properties are also detailed to support researchers in their practical applications.

Molecular Identity and Structure

This compound is a synthetic organic compound, typically appearing as a white to off-white solid.[1] Its identity is defined by the following key identifiers.

| Identifier | Value | Reference |

| CAS Number | 1060808-92-5 | [2][3][4] |

| Molecular Formula | C₆H₃BrClNO₂ | [3][5] |

| Molecular Weight | 236.45 g/mol | [3][5] |

| IUPAC Name | 6-bromo-4-chloropyridine-3-carboxylic acid | [5] |

| Synonyms | This compound | [5] |

The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 4-position with a chlorine atom, and at the 6-position with a bromine atom.

Caption: 2D Structure of this compound.

Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physicochemical properties. These parameters influence reactivity, solubility, bioavailability, and formulation characteristics.

| Property | Value / Description | Source / Rationale |

| Physical State | White to off-white solid. | [1] |

| Melting Point | Data not available in surveyed literature. | N/A |

| Solubility | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Limited solubility in water and non-polar solvents (e.g., hexanes). | Inferred from structure |

| Acidity (pKa) | ~2.5 - 3.5 (Estimated) | See Section 2.1 |

| Lipophilicity (LogP) | XLogP3-AA: 2.0 (Calculated) | [5] |

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing the molecule's charge state in physiological and reaction media. While no experimental value has been reported, a reliable estimate can be derived. The pKa of the parent nicotinic acid is approximately 4.9. The presence of two strong electron-withdrawing halogen substituents (chlorine and bromine) on the pyridine ring significantly increases the acidity of the carboxylic acid proton. This is due to the inductive effect, where the halogens pull electron density away from the ring, stabilizing the resulting carboxylate anion. Therefore, the pKa of this compound is expected to be substantially lower than that of nicotinic acid, likely in the range of 2.5 to 3.5.

Solubility Profile

The molecule's structure presents a duality in solubility. The carboxylic acid group is polar and capable of hydrogen bonding, imparting some solubility in polar solvents. However, the aromatic pyridine ring with two halogen substituents is largely nonpolar and lipophilic. This balance dictates its solubility:

-

Polar Protic Solvents (e.g., Water, Methanol): Limited to moderate solubility. In aqueous media, solubility will be highly pH-dependent, increasing significantly at pH values above the pKa as the anionic carboxylate is formed.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to their ability to solvate both the polar and nonpolar regions of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected as these solvents cannot effectively solvate the polar carboxylic acid group.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a molecule's pharmacokinetic properties, including cell membrane permeability and plasma protein binding. The calculated XLogP3-AA value for this compound is 2.0 .[5] This value indicates moderate lipophilicity, suggesting that the molecule has a favorable balance for potential oral absorption and cell permeability, which is a desirable characteristic for fragments used in drug design.

Theoretical Spectroscopic Profile

As experimental spectra are not widely available, this section provides a theoretical analysis of the expected spectroscopic signatures for this compound, which are essential for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-2: This proton is ortho to the nitrogen and meta to the carboxylic acid. It is expected to appear as a singlet at approximately δ 9.0-9.2 ppm .

-

H-5: This proton is ortho to the chlorine and meta to the bromine and carboxylic acid. It is expected to appear as a singlet at approximately δ 8.3-8.5 ppm .

The downfield shifts are characteristic of protons on an electron-deficient pyridine ring, further deshielded by the adjacent electron-withdrawing substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six unique carbon atoms.

-

C=O (Carboxyl): Expected around δ 165-170 ppm .[6]

-

C-4 (C-Cl): The carbon bearing the chlorine atom is expected in the range of δ 150-155 ppm .

-

C-6 (C-Br): The carbon bearing the bromine atom is expected around δ 145-150 ppm .

-

C-2 & C-5: The carbons bearing protons (C-H) are expected in the aromatic region of δ 125-140 ppm .

-

C-3 (C-COOH): The carbon attached to the carboxylic acid is also expected in the aromatic region, likely around δ 130-135 ppm .

IR Spectroscopy

The infrared spectrum provides confirmation of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ .

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹ .

Mass Spectrometry

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Exact Mass: 234.90357 Da.[5]

-

Isotopic Pattern: The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will create a highly characteristic isotopic cluster for the molecular ion (M, M+2, M+4), which is invaluable for unambiguous identification.

Significance in Medicinal Chemistry & Drug Discovery

Halogenated nicotinic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The specific arrangement of functional groups in this compound makes it a highly strategic building block for several reasons:

-

Orthogonal Reactivity: The carboxylic acid provides a reliable handle for amide bond formation, while the bromo and chloro substituents can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and controlled molecular elaboration.

-

Vectorial Design: The distinct positions of the three functional groups provide well-defined vectors for orienting the molecule in three-dimensional space, which is critical when designing ligands to fit into specific protein binding pockets.

-

Application in Targeted Protein Degradation: This molecule is listed as a "Protein Degrader Building Block".[3] In the design of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins, this acid can serve as a core scaffold or a component of the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand.[8][9]

Caption: Role of this compound in a generic PROTAC structure.

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following are step-by-step protocols for determining the key .

Protocol: Determination of Aqueous Solubility (pH-Dependent)

-

Objective: To determine the solubility of the compound in aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0).

-

Methodology:

-

Prepare saturated solutions by adding an excess of this compound to separate vials containing buffers of the desired pH.

-

Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the excess undissolved solid.

-

Carefully extract an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Express solubility in mg/mL or µM.

-

Caption: Experimental workflow for solubility determination.

Protocol: Determination of pKa via Potentiometric Titration

-

Objective: To experimentally determine the pKa of the carboxylic acid group.

-

Methodology:

-

Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Place the solution in a jacketed beaker maintained at 25 °C and monitor the pH using a calibrated pH meter.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with a unique combination of physicochemical properties that make it a valuable and versatile tool for drug discovery and development. Its moderate lipophilicity, tunable reactivity through its three distinct functional groups, and strategic importance as a building block for complex molecules like PROTACs underscore its relevance to modern medicinal chemistry. While some experimental data such as melting point and spectroscopic signatures are not yet publicly documented, its properties can be reliably predicted, and the standardized protocols provided herein offer a clear path for their experimental determination.

References

- 1. This compound [allbiopharm.com]

- 2. This compound | 1060808-92-5 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]

- 5. 6-Bromo-4-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 72212216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [guidechem.com]

- 8. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]

- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

6-Bromo-4-chloronicotinic acid molecular structure and weight

An In-Depth Technical Guide to 6-Bromo-4-chloronicotinic Acid: A Core Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, a robust synthetic pathway with mechanistic insights, predictive spectroscopic analysis for structural verification, and its pivotal role in contemporary therapeutic modalities like targeted protein degradation.

Core Physicochemical Properties and Structure

This compound is a substituted pyridine derivative, a class of compounds of immense interest in medicinal chemistry. Its structural and electronic properties make it a versatile scaffold for elaboration into more complex target molecules.

Molecular Structure

The molecule consists of a pyridine ring functionalized with a carboxylic acid at the 3-position, a chlorine atom at the 4-position, and a bromine atom at the 6-position. The IUPAC name is 6-bromo-4-chloropyridine-3-carboxylic acid.

The arrangement of these functional groups creates a unique electronic landscape. The pyridine nitrogen and the two halogen atoms act as electron-withdrawing groups, rendering the aromatic ring electron-deficient. This influences its reactivity, particularly in nucleophilic aromatic substitution reactions. The carboxylic acid group provides a crucial synthetic handle for amide bond formation, a common linkage in pharmaceutical agents.

Physicochemical Data

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1060808-92-5 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [1] |

| Synonyms | 6-Bromo-4-chloropyridine-3-carboxylic acid | [2][3] |

Synthesis and Mechanistic Rationale

While several synthetic routes may be conceived, a logical and robust pathway involves a multi-step sequence starting from 4,6-dichloronicotinic acid. This approach leverages well-established, high-yielding reactions common in heterocyclic chemistry.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process:

-

Preparation of 4,6-Dichloronicotinic Acid: This starting material can be synthesized from its commercially available ethyl ester via basic hydrolysis.[4][5]

-

Selective Nucleophilic Amination: The dichloro-precursor undergoes a selective nucleophilic aromatic substitution (SNAr) to install an amino group at the 6-position, yielding 6-amino-4-chloronicotinic acid.

-

Sandmeyer Bromination: The amino group is converted to a diazonium salt, which is subsequently displaced by a bromide ion to afford the final product.[6][7]

Detailed Experimental Protocol and Causality

Step 1: Synthesis of 4,6-Dichloronicotinic Acid from Ethyl 4,6-Dichloronicotinate

-

Protocol:

-

Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-dichloronicotinic acid.[4]

-

-

Expertise & Causality: The use of a mixed solvent system ensures the solubility of both the ester and the aqueous base. Saponification (ester hydrolysis) is a robust and high-yielding reaction. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, simplifying purification.

Step 2: Synthesis of 6-Amino-4-chloronicotinic Acid

-

Protocol:

-

Charge a pressure vessel with 4,6-dichloronicotinic acid (1.0 eq) and aqueous ammonium hydroxide (excess, e.g., 10-15 eq).

-

Seal the vessel and heat to 120-140 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Acidify the solution with acetic acid or HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain 6-amino-4-chloronicotinic acid.[8]

-

-

Expertise & Causality: In dichloropyridines, the halogen at the 6-position (para to the nitrogen) is generally more activated towards nucleophilic substitution than the halogen at the 4-position (ortho to the nitrogen). This regioselectivity is driven by the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate, with more effective stabilization for para-attack. Using a sealed vessel and elevated temperatures is necessary to drive the SNAr reaction with ammonia as the nucleophile.

Step 3: Sandmeyer Bromination to this compound

-

Protocol:

-

Suspend 6-amino-4-chloronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%, excess). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.

-

-

Expertise & Causality: This is a classic Sandmeyer reaction.[6][7] Diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) creates an excellent leaving group (N₂). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[7]

Spectroscopic Characterization (Predictive Analysis)

For a novel or specialized building block, verifying its structure is paramount. While public spectral data is scarce, the expected NMR and MS features can be reliably predicted based on fundamental principles.

| Analysis | Predicted Features |

| ¹H NMR | The spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 2-position (H-2) and the proton at the 5-position (H-5) will each appear as a singlet , as they have no adjacent protons (ortho or meta coupling is negligible or absent). The H-2 signal will likely be downfield of the H-5 signal due to its proximity to the ring nitrogen. |

| ¹³C NMR | Six distinct signals are expected, one for each carbon atom. The carboxylic acid carbon (C-3) will be the most downfield (δ ~165-170 ppm). The carbon bearing the bromine (C-6) and the carbon bearing the chlorine (C-4) will have their chemical shifts influenced by the halogen's inductive and resonance effects. The remaining three aromatic carbons (C-2, C-3, C-5) will appear in the typical aromatic region for pyridines (δ ~120-155 ppm). |

| Mass Spec. | The mass spectrum will show a characteristic molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in three main peaks in the molecular ion region: M (containing ⁷⁹Br and ³⁵Cl), M+2 (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl), and M+4 (containing ⁸¹Br and ³⁷Cl). The approximate intensity ratio of these peaks will be 3:4:1 .[9][10] |

Applications in Drug Discovery

The primary value of this compound lies in its utility as a versatile intermediate for constructing libraries of complex molecules, particularly for two of the most dynamic areas of modern drug discovery: targeted protein degradation and kinase inhibition.

Core Scaffold for PROTACs

This molecule is explicitly categorized as a "Protein Degrader Building Block".[1] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of three parts: a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound is an ideal precursor for the "warhead" component.

-

Synthetic Handle: The carboxylic acid group is a perfect attachment point for the linker, typically via a stable amide bond.

-

Vectors for Diversification: The bromine atom at the 6-position and the chlorine atom at the 4-position serve as orthogonal handles for diversification using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows chemists to rapidly synthesize a library of analogs with different substituents to optimize binding affinity and selectivity for the target protein.

Intermediate for Kinase Inhibitors

The substituted pyridine core is a common feature in many FDA-approved kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The functional handles on this compound allow for the installation of various pharmacophoric groups required for potent and selective kinase inhibition. The bromine atom, in particular, is a valuable precursor for introducing aryl or heteroaryl groups via Suzuki coupling, a key strategy in building inhibitors that target the ATP-binding site of kinases.

Safety and Handling

As a halogenated organic acid, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. PROSPRE [prospre.ca]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloronicotinic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 6-Bromo-4-chloronicotinic acid, a key building block for pharmaceutical and agrochemical research and development. This document details the strategic rationale, step-by-step experimental protocols, and in-depth discussion of the underlying chemical principles. The synthesis leverages a directed ortho-metalation approach, starting from the commercially available precursor 2-bromo-4-chloropyridine. This guide is intended for an audience of researchers, chemists, and professionals in the field of drug development and process chemistry, offering actionable insights and a self-validating procedural framework to ensure reproducibility and success.

Introduction and Strategic Overview

This compound[1][2][3] is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—at specific positions on the pyridine scaffold makes it a versatile synthon for the construction of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for sequential and site-selective elaboration, providing a powerful tool for library synthesis and lead optimization campaigns.

The primary challenge in synthesizing this molecule lies in achieving the correct regiochemical arrangement of the three substituents. While several theoretical pathways can be envisioned, many prove inefficient due to difficulties in controlling the regioselectivity of electrophilic aromatic substitution on the pyridine ring or the lack of readily available, correctly substituted precursors.

This guide outlines a highly effective and direct two-step synthetic strategy commencing from 2-bromo-4-chloropyridine. The core of this strategy is a directed ortho-metalation reaction, a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The bromine atom at the 2-position (which becomes the 6-position in the final nicotinic acid product) serves as a powerful directing group for deprotonation at the adjacent C-3 position. Subsequent trapping of the resulting lithiated intermediate with carbon dioxide directly installs the required carboxylic acid moiety.

The workflow for this synthesis is depicted below.

Caption: High-level workflow for the synthesis of this compound.

Precursor Selection and Rationale

The selection of 2-bromo-4-chloropyridine as the starting material is a cornerstone of this synthetic strategy.[4][5][6] This precursor is commercially available, which is a significant advantage for scalability and reproducibility. More importantly, its substitution pattern is ideal for the intended directed metalation chemistry.

Causality behind Precursor Choice:

-

Directing Group: The bromine atom at the C-2 position is an effective directing group for lithiation. While halogens are inductively electron-withdrawing, they can coordinate with the lithium cation of the strong base, lowering the activation energy for proton abstraction at the adjacent C-3 position.

-

Activation: The combined electron-withdrawing effects of the ring nitrogen and the two halogen atoms increase the acidity of the ring protons, facilitating deprotonation. The proton at C-3 is particularly activated due to its position between two electron-withdrawing halogens.

-

Alternative Positions: Deprotonation at C-5 is less favorable due to the lack of a directing group at an adjacent position. Deprotonation at C-6 (adjacent to the nitrogen) is possible but generally requires specific chelating directing groups, and is sterically more hindered and electronically less favored in this specific substrate compared to the C-3 position.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Safety Precautions:

-

This procedure involves pyrophoric reagents (n-Butyllithium) and requires strictly anhydrous and inert atmosphere conditions. All glassware must be thoroughly dried, and the reaction should be conducted under a positive pressure of an inert gas such as Argon or Nitrogen.

-

Operations involving n-Butyllithium and low temperatures (-78 °C) must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and cryogenic gloves, must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Bromo-4-chloropyridine | ≥97% | TCI, Sigma-Aldrich | [5][6] |

| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich | Distill from CaH₂ before use. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use for accurate molarity. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Dry using a solvent purification system. |

| Carbon Dioxide (CO₂) | Solid (Dry Ice) or Gas | Various | Use high-purity grade. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR, Fisher | |

| Diethyl Ether | Anhydrous | Fisher Scientific | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

Step-by-Step Synthesis

The synthesis is a one-pot procedure involving the in situ generation of Lithium Diisopropylamide (LDA) followed by the lithiation and carboxylation of the substrate.

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.2 equivalents) via syringe. To this stirred solution, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes. The formation of a white precipitate may be observed. This prepares the Lithium Diisopropylamide (LDA) reagent in situ.

-

Lithiation: Cool the freshly prepared LDA solution back down to -78 °C. Dissolve 2-bromo-4-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add this solution dropwise to the LDA solution. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the resulting dark-colored reaction mixture at -78 °C for 1 to 2 hours. The progress of the lithiation can be monitored by quenching a small aliquot of the reaction mixture with D₂O and analyzing the deuterium incorporation by ¹H NMR or LC-MS.

-

Carboxylation: While maintaining the temperature at -78 °C, quench the reaction by adding a large excess of crushed dry ice pellets in several portions. Alternatively, bubble dry CO₂ gas through the vigorously stirred solution for 30-60 minutes.

-

Warm-up: After the addition of CO₂, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Aqueous Workup: Quench the reaction mixture by carefully adding 50 mL of water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts. The product, being a carboxylate salt, will remain in the aqueous layer.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. The product will precipitate as a solid. Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a white to off-white solid.

Expected Results and Data

The described protocol is expected to provide the target compound in good yield and high purity. Below is a summary of typical data.

| Parameter | Expected Value |

| Starting Material | 2-Bromo-4-chloropyridine |

| Final Product | This compound |

| Molecular Formula | C₆H₃BrClNO₂ |

| Molecular Weight | 236.45 g/mol [1] |

| Typical Yield | 65-80% |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC/¹H NMR) | >97% |

Conclusion

The synthetic route detailed in this guide represents a reliable and efficient method for the preparation of this compound. By utilizing a directed ortho-metalation strategy on the readily accessible 2-bromo-4-chloropyridine, this protocol overcomes the regiochemical challenges often associated with the synthesis of polysubstituted pyridines. The procedure is robust and scalable, and the provided step-by-step instructions serve as a self-validating framework for researchers in the pharmaceutical and chemical industries. Adherence to the safety precautions and reaction conditions outlined is critical for achieving a successful and safe outcome.

References

- 1. 6-Bromo-4-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 72212216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1060808-92-5: this compound [cymitquimica.com]

- 3. This compound | 1060808-92-5 [chemicalbook.com]

- 4. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-chloropyridine | 22918-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Bromo-4-chloropyridine | 22918-01-0 | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Solubility of 6-Bromo-4-chloronicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 6-Bromo-4-chloronicotinic acid, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides a comprehensive, field-proven experimental protocol for its determination. Our approach is grounded in empowering researchers to generate reliable and reproducible solubility data tailored to their specific applications.

Understanding the Molecular Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various organic solvents.

-

Aromatic Pyridine Ring: The core of the molecule is a pyridine ring, which is a heterocyclic aromatic system. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of interactions with polar solvents.

-

Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electron-withdrawing and increase the molecule's overall polarity and potential for dipole-dipole interactions.

The interplay of these features suggests that this compound will exhibit a range of solubilities across different solvent classes, governed by the principle of "like dissolves like."

Predicted Solubility Behavior

Based on its structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the carboxylic acid group, are expected to be effective at solvating this compound.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong hydrogen bond acceptors and should readily dissolve the compound. For instance, nicotinic acid, a structurally similar compound, exhibits its highest solubility in DMSO[1][2].

-

Moderate to Low Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters such as ethyl acetate may show some solvating power, but likely less than the more polar solvents.

-

Low to Negligible Solubility in Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are unlikely to be effective solvents due to the significant polarity mismatch with the solute.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Molecular features influencing solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust and reproducible method for determining the equilibrium solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of high-quality data.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the supernatant samples by HPLC to determine the concentration of the dissolved compound. A reverse-phase C18 column is often suitable for this type of analysis, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

-

Data Analysis:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the supernatant samples.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | High | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | To be determined |

| Dimethylformamide (DMF) | High | To be determined | |

| Acetonitrile | Moderate | To be determined | |

| Intermediate | Acetone | Moderate | To be determined |

| Polarity | Ethyl Acetate | Moderate to Low | To be determined |

| Nonpolar | Toluene | Low to Negligible | To be determined |

| Hexane | Low to Negligible | To be determined |

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for this compound and the solvents used before commencing any experimental work. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides a robust and detailed experimental protocol to empower researchers to generate high-quality, application-specific solubility data. The successful execution of this protocol will enable informed solvent selection for synthesis, purification, and formulation development involving this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-4-chloronicotinic Acid

This guide provides an in-depth examination of the safety protocols, handling procedures, and risk mitigation strategies for 6-Bromo-4-chloronicotinic acid (CAS No. 1060808-92-5). As a halogenated pyridine carboxylic acid, this compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique chemical properties, however, necessitate a robust understanding of its hazard profile to ensure the safety of researchers and laboratory personnel. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, grounding every recommendation in established principles of chemical hygiene and risk management.

Chemical and Physical Identity

This compound is a solid, crystalline compound at room temperature.[2] Its structure, featuring a carboxylic acid group and two different halogen substituents on a pyridine ring, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the halogens and the acidic proton contribute to its potential as an irritant.

A summary of its key identifiers and properties is presented below. It is crucial to note that while some physical data is available, comprehensive experimental values for properties like boiling point and solubility are not widely published. Researchers should treat it as a compound with potential for unknown hazards until fully characterized.

| Property | Value | Source |

| IUPAC Name | 6-bromo-4-chloropyridine-3-carboxylic acid | [3] |

| Synonyms | This compound | [3][4] |

| CAS Number | 1060808-92-5 | [2][3][4] |

| Molecular Formula | C6H3BrClNO2 | [2][3] |

| Molecular Weight | 236.45 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | Data not available; similar compounds melt >170°C[5] | N/A |

| Storage Temperature | Inert atmosphere, 2-8°C recommended for long-term stability |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[3] Understanding these hazards is the first step in developing safe handling protocols. The primary risks are associated with its irritant properties and acute toxicity if ingested.

| Hazard Class | GHS Classification | Hazard Statement | Causality |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | The compound can interfere with biological processes upon ingestion, leading to acute toxic effects. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The acidic nature and reactivity of the molecule can disrupt the skin barrier, leading to irritation, redness, and inflammation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage due to the compound's chemical properties. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3][6] |

These classifications mandate that the compound be handled with appropriate engineering controls and personal protective equipment to prevent any direct contact or inhalation.

Core Principles of Safe Handling

A multi-layered approach to safety, prioritizing the elimination and control of hazards, is essential. This follows the established "hierarchy of controls," where engineering solutions are the first line of defense, supplemented by robust protocols and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their proper use is non-negotiable.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles, which can cause respiratory irritation.[5][6][7]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8][9]

-

Designated Area: All work with this compound should be restricted to a designated area of the lab that is clearly marked. This prevents cross-contamination of other workspaces.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions.

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.[5][8]

-

Body Protection: A laboratory coat is required. For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[8][9]

-

Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8][9]

Hygiene Practices: Preventing Unseen Exposures

Strict adherence to laboratory hygiene is crucial to prevent accidental ingestion or cross-contamination.

-

Wash hands and any exposed skin thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[5][7]

-

Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6][8]

-

Contaminated clothing should be removed immediately and washed before reuse.[5]

Standard Operating Procedures (SOPs)

The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.

SOP: Weighing and Preparing Solutions

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is on and functioning correctly.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Transfer: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Minimize the generation of dust during this process.[10][11]

-

Weighing: Close the balance door and record the weight.

-

Dissolution: Transfer the weighed solid into a suitable reaction vessel or beaker. Slowly add the desired solvent. If the dissolution is exothermic, add the solvent in portions.

-

Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Seal the primary container of this compound.

-

Disposal: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

SOP: Emergency Response - Spills

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

-

Isolate: Prevent the spill from spreading. If the substance is a solid, avoid creating dust.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain & Clean: For a small solid spill, gently sweep the material into a container labeled for chemical waste. Avoid raising dust. Use a spill kit with an appropriate absorbent for solutions.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials must be disposed of as hazardous waste.[5][7]

SOP: Emergency Response - Exposures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][11]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[5][11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]

Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][8][10]

-

For long-term storage and to ensure chemical integrity, storing under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.

-

Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[7][9]

Disposal

-

All waste containing this compound, including empty containers, must be treated as hazardous waste.

-

Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][7][10] Do not dispose of down the drain.

Visualization of Safety Workflows

To ensure clarity and rapid comprehension, the following diagrams illustrate key safety workflows.

Caption: Standard workflow for handling this compound.

Caption: Emergency response flowchart for accidental exposure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [allbiopharm.com]

- 3. 6-Bromo-4-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 72212216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1060808-92-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloronicotinic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

6-Bromo-4-chloronicotinic acid (CAS: 1060808-92-5) is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of complex molecular scaffolds, including targeted protein degraders and other pharmacologically active agents, necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic analysis is the cornerstone of this characterization.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to analyze this molecule and similar structures with confidence.

Molecular Structure and Analytical Overview

The structural integrity of a synthetic intermediate is paramount. The workflow for characterizing this compound involves a multi-technique approach to ensure an un-equivocal structure confirmation.

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, we expect to see distinct signals for the two remaining protons on the pyridine ring and for the six unique carbon atoms.

Predicted ¹H NMR Spectrum

The pyridine ring has two aromatic protons. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing carboxylic acid and chlorine atom, and the bromine atom. The proton at position 2 (H-2) is adjacent to the nitrogen, while the proton at position 5 (H-5) is situated between the chlorine and bromine atoms.

dot { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=10]; edge [style=invis]; a [label=<

| Structure | Analysis |

| ¹H NMR Prediction (in DMSO-d₆, 400 MHz):

|

>]; } Caption: Structure and ¹H NMR Prediction.

Predicted ¹³C NMR Spectrum

The molecule possesses six chemically non-equivalent carbon atoms. Their chemical shifts are dictated by hybridization and the electronic environment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165-170 | Typical range for a carboxylic acid carbonyl carbon.[3] |

| C-4 | 150-155 | Attached to chlorine, experiencing strong deshielding. |

| C-6 | 148-152 | Attached to bromine, deshielded. |

| C-2 | 152-156 | Adjacent to nitrogen, significantly deshielded. |

| C-5 | 125-130 | Aromatic CH carbon, influenced by adjacent halogens. |

| C-3 | 130-135 | Quaternary carbon attached to the carboxylic acid group. |

Note: Predictions are based on typical chemical shift ranges for substituted pyridines and may vary with solvent and experimental conditions.

Experimental Protocol for NMR

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the compound's solubility may be limited in less polar solvents like CDCl₃.

-

Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width: -2 to 16 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons. Typical spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by features of the carboxylic acid and the substituted aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong. Characteristic of a hydrogen-bonded dimer.[4][5] |

| C-H stretch (Aromatic) | 3050-3150 | Medium to weak, sharp. |

| C=O stretch (Carboxylic Acid) | 1680-1720 | Very strong, sharp. The exact position is sensitive to hydrogen bonding.[6][7] |

| C=C and C=N stretches (Pyridine Ring) | 1400-1600 | Multiple bands of medium to strong intensity. |

| C-O stretch / O-H bend | 1210-1320 / 1395-1440 | Medium to strong intensity. |

| C-Cl stretch | 700-850 | Medium to strong. |

| C-Br stretch | 500-650 | Medium to strong. |

Experimental Protocol for IR

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a scan with no sample present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal mass is 235 u (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The exact mass is 234.90357 Da.

-

Isotopic Pattern: The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will create a highly characteristic isotopic cluster for the molecular ion.[8] We expect to see:

-

M⁺ peak (m/z ≈ 235): Containing ³⁵Cl and ⁷⁹Br.

-

[M+2]⁺ peak (m/z ≈ 237): Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most abundant in the cluster.

-

[M+4]⁺ peak (m/z ≈ 239): Containing ³⁷Cl and ⁸¹Br. The relative intensities of this cluster (M:M+2:M+4) will be approximately 3:4:1, providing definitive evidence for the presence of one chlorine and one bromine atom.

-

Predicted Fragmentation Pattern

Upon ionization (e.g., by Electron Impact), the molecular ion will likely undergo fragmentation.

Caption: Predicted EI Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas or Liquid Chromatography (GC/LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.

-

Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the exact mass and resolve the isotopic pattern.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the definitive characterization of this compound. While experimental data is not readily published, the predictive analysis provided in this guide, grounded in fundamental spectroscopic principles and data from related compounds, offers a robust framework for researchers. By following the outlined experimental protocols and comparing the acquired data to these predictions, scientists can achieve confident structural verification of this important chemical building block.

References

- 1. 6-Bromo-4-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 72212216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1060808-92-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. jocpr.com [jocpr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Selective Functionalization of 6-Bromo-4-chloronicotinic Acid

For researchers, medicinal chemists, and professionals in drug development, 6-bromo-4-chloronicotinic acid represents a versatile scaffold, rich with potential for the synthesis of novel chemical entities. The differential reactivity of its two halogen substituents—a bromine atom at the 6-position and a chlorine atom at the 4-position—offers a gateway to selective functionalization, enabling the precise construction of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity of these two positions, grounded in the principles of modern synthetic organic chemistry, and offers field-proven insights into achieving chemoselective transformations.

Understanding the Electronic Landscape of this compound

The reactivity of the halogen atoms in this compound is dictated by the electronic properties of the pyridine ring, further modulated by the presence of the electron-withdrawing carboxylic acid group. The pyridine nitrogen atom significantly influences the electron density of the ring, rendering the α- (2- and 6-) and γ- (4-) positions electrophilic and thus susceptible to nucleophilic attack.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend I > Br > Cl > F.[1][2] This is primarily due to the bond dissociation energies of the carbon-halogen bonds. Consequently, the C6-Br bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the C4-Cl bond.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack.[3][4] The pyridine nitrogen activates the 4-position for SNAr. The rate of SNAr reactions on halo-aromatics is often accelerated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[4][5]

The carboxylic acid group at the 3-position introduces further complexity. Its electron-withdrawing nature enhances the electrophilicity of the ring. Furthermore, its proximity to the 4-chloro substituent may exert steric effects that can influence the approach of catalysts and nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: A Strategy for Selective C-Br Functionalization

The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions provides a reliable strategy for the selective functionalization of the 6-position. Two of the most powerful and widely used cross-coupling reactions in drug discovery are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[6] By carefully selecting the reaction conditions, it is possible to achieve highly selective coupling at the C6-bromo position of this compound, leaving the C4-chloro group available for subsequent transformations.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Component | Reagent/Condition | Role | Rationale |

| Substrate | This compound | Electrophile | Dihalogenated pyridine scaffold. |

| Coupling Partner | Arylboronic acid (1.2 equiv) | Nucleophile | Source of the new carbon fragment. |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Catalyst | Facilitates the cross-coupling reaction.[6] |

| Base | Na₂CO₃ (2 equiv) | Base | Activates the boronic acid for transmetalation.[6] |

| Solvent | 1,4-Dioxane/Water (4:1) | Solvent | Provides a suitable medium for the reaction. |

| Temperature | 80-90 °C | Reaction Condition | Provides thermal energy to drive the reaction. |

-

To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[6]

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the nicotinic acid substrate should be approximately 0.1 M.[6]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[6]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. tcichemicals.com [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Strategic Utility of 6-Bromo-4-chloronicotinic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract